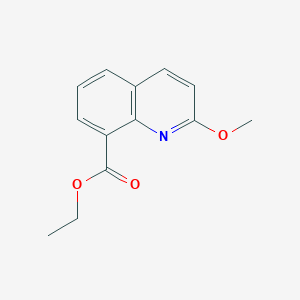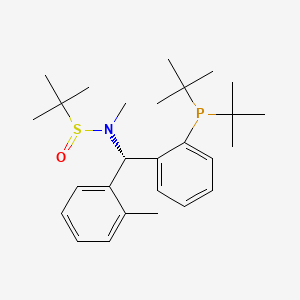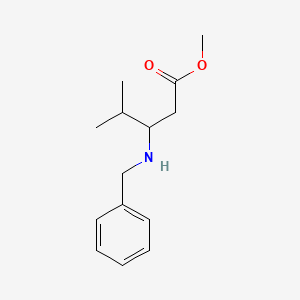
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amination Reaction: Starting from the corresponding phenylpropanoic acid, the amino group can be introduced through reductive amination using ammonia or an amine source under reducing conditions.
Fluorination Reaction:
Hydroxylation Reaction: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group or the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, tin chloride, and iron powder are commonly used.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and ketones.
Reduction: Amino derivatives and alcohols.
Substitution: Various fluorinated and non-fluorinated derivatives.
Applications De Recherche Scientifique
The compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure with a different position of the hydroxyl group.
2-Amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid: Similar structure with a different position of the hydroxyl group.
Uniqueness: (R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H11ClFNO3 |
|---|---|
Poids moléculaire |
235.64 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14;/h1-3,8,12H,4,11H2,(H,13,14);1H/t8-;/m1./s1 |
Clé InChI |
XADWJJYZLYZVNL-DDWIOCJRSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)C[C@H](C(=O)O)N)F.Cl |
SMILES canonique |
C1=CC(=C(C=C1O)CC(C(=O)O)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)


![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)
![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)


